![molecular formula C23H21N3O6S2 B2481699 N-(1,3-苯并二氧杂噻吩-5-基甲基)-7,8-二乙氧基-5-氧代-1-硫代-4H-[1,3]噻唑并[3,4-a]喹唑啉-3-甲酰胺 CAS No. 865656-04-8](/img/no-structure.png)

N-(1,3-苯并二氧杂噻吩-5-基甲基)-7,8-二乙氧基-5-氧代-1-硫代-4H-[1,3]噻唑并[3,4-a]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Molecular Structure Analysis

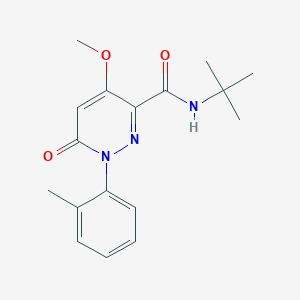

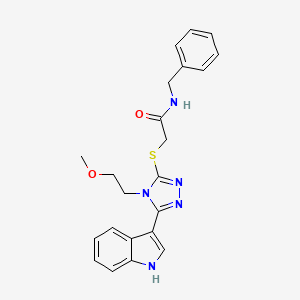

The molecular formula of this compound is C29H28N2O8 , with an average mass of 532.54 Da . The 3D structure reveals the arrangement of atoms, bonds, and functional groups. The benzodioxole and thiazolo rings contribute to its overall shape and reactivity .

Chemical Reactions Analysis

Given its complexity, this compound could participate in several chemical reactions. Potential transformations include hydrolysis , oxidation , and substitution reactions at various positions. Investigating its reactivity under different conditions is crucial for understanding its behavior .

科学研究应用

- Findings : Compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against leukemia and pancreatic cancer cells. Further mechanistic studies revealed cell cycle arrest and apoptosis induction .

- Results : Some compounds demonstrated potent growth inhibition properties with IC50 values below 5 μM .

- Potential : Exploring indoles as anticancer agents targeting tubulin could yield promising results .

- Structure–Activity Relationships : Detailed studies can elucidate how different modifications impact anticancer efficacy .

Anticancer Activity

Antitumor Properties

Bioisosteric Modification

Microtubule Targeting

Drug Optimization Template

Medicinal Chemistry Applications

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone followed by the reaction with ethyl 2-bromoacetate and sodium ethoxide. The resulting intermediate is then reacted with 5-hydroxymethyl-1,3-benzodioxole in the presence of triethylamine and acetic anhydride. The final product is obtained by the reaction of the intermediate with thionyl chloride and ammonium carbonate.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "ethyl 2-bromoacetate", "sodium ethoxide", "5-hydroxymethyl-1,3-benzodioxole", "triethylamine", "acetic anhydride", "thionyl chloride", "ammonium carbonate" ], "Reaction": [ "Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of acetic acid and acetic anhydride to form intermediate 1", "Reaction of intermediate 1 with ethyl 2-bromoacetate and sodium ethoxide to form intermediate 2", "Reaction of intermediate 2 with 5-hydroxymethyl-1,3-benzodioxole in the presence of triethylamine and acetic anhydride to form intermediate 3", "Reaction of intermediate 3 with thionyl chloride and ammonium carbonate to form the final product" ] } | |

CAS 编号 |

865656-04-8 |

分子式 |

C23H21N3O6S2 |

分子量 |

499.56 |

IUPAC 名称 |

N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

InChI |

InChI=1S/C23H21N3O6S2/c1-3-29-17-8-13-14(9-18(17)30-4-2)26-20(25-21(13)27)19(34-23(26)33)22(28)24-10-12-5-6-15-16(7-12)32-11-31-15/h5-9H,3-4,10-11H2,1-2H3,(H,24,28)(H,25,27) |

SMILES |

CCOC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5)OCC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

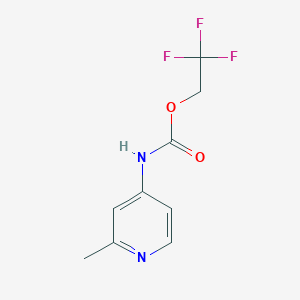

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

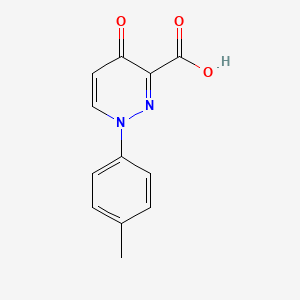

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)

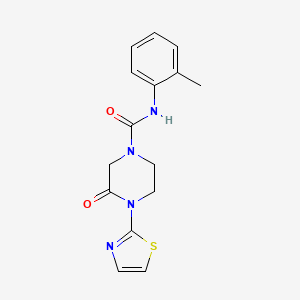

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

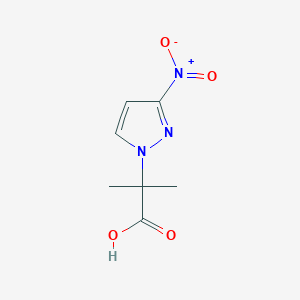

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)